molecular formula C10H12ClNO B1358182 4-(Chloromethyl)-N-ethylbenzamide CAS No. 852157-71-2

4-(Chloromethyl)-N-ethylbenzamide

Cat. No. B1358182
CAS RN: 852157-71-2
M. Wt: 197.66 g/mol
InChI Key: DNRIUIRDTOWAQG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

The molecular structure can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

1. Synthesis and Structural Characterization

  • 4-(Chloromethyl)-N-ethylbenzamide is used in the synthesis of novel compounds with potential pharmacological applications. For instance, it was involved in the synthesis of a novel CCR5 antagonist, highlighting its role in medicinal chemistry (H. Bi, 2015).

2. Molecular Interaction Studies

  • The compound has been employed in research to study molecular interactions, such as in the determination of dopamine D(4) receptor density, showcasing its utility in neuropharmacological research (N. Colabufo et al., 2001).

3. Crystal Engineering and Design

  • In crystal engineering, 4-(Chloromethyl)-N-ethylbenzamide is used to understand the interactions between molecules. Studies have been conducted on the crystal structure of related compounds, aiding in the design of new materials (B. K. Saha et al., 2005).

4. Organic Synthesis and Ring Expansion Studies

  • It serves as a precursor in organic synthesis, particularly in nucleophile-mediated ring expansion processes. This indicates its versatility in synthetic organic chemistry (A. Fesenko & A. Shutalev, 2011).

5. Catalysis and Reaction Studies

  • The compound is utilized in studies exploring catalysis mechanisms, such as in platinum-catalyzed intermolecular hydroamination reactions, highlighting its significance in catalytic research (Xiang Wang and R. Widenhoefer, 2004).

6. Adsorption and Separation Technologies

  • Research has been conducted on using chloromethylated polystyrene-based materials for selective molecular separation, where derivatives of 4-(Chloromethyl)-N-ethylbenzamide play a crucial role (Yue Sun & Weisheng Zheng, 2020).

7. Anticancer Research

  • In the field of cancer research, derivatives of 4-(Chloromethyl)-N-ethylbenzamide have been studied for their potential in treating lymphoma, showcasing its application in oncology (R. Koiri et al., 2009).

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safety measures that need to be taken while handling the compound .

properties

IUPAC Name

4-(chloromethyl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIUIRDTOWAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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